molecular formula C13H17NO3 B12900330 Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans- CAS No. 60421-09-2

Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-

Cat. No.: B12900330
CAS No.: 60421-09-2
M. Wt: 235.28 g/mol
InChI Key: BQRFBRHZCZPKSQ-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans- (hereafter referred to as Compound A) is a bicyclic heterocyclic compound featuring fused isoxazole and oxazine rings. Its hexahydro structure indicates partial saturation, contributing to conformational rigidity. The 3a-methoxy and 2-phenyl substituents enhance stereoelectronic properties, while the trans-configuration at key positions influences its reactivity and biological interactions. This compound belongs to a broader class of nitrogen-oxygen heterocycles, which are pivotal in medicinal chemistry due to their structural diversity and bioactivity .

Properties

CAS No.

60421-09-2

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(2S,3aR)-3a-methoxy-2-phenyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine

InChI

InChI=1S/C13H17NO3/c1-15-13-8-5-9-16-14(13)17-12(10-13)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-,13+/m0/s1

InChI Key

BQRFBRHZCZPKSQ-QWHCGFSZSA-N

Isomeric SMILES

CO[C@@]12CCCON1O[C@@H](C2)C3=CC=CC=C3

Canonical SMILES

COC12CCCON1OC(C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

[4+2] Cycloaddition and Annulation Strategies

A common approach to synthesize isoxazolo[2,3-b]oxazine frameworks involves cycloaddition reactions between nitroalkenes and sulfur ylides or nitrones, followed by ring closure to form the bicyclic system.

  • Nitroalkene Precursors: Nitroalkenes serve as key dipolarophiles. They are typically prepared via condensation reactions of aldehydes with nitroalkanes under basic conditions. For example, (E)-1-methoxy-4-(2-nitroprop-1-en-1-yl)benzene is synthesized and used as a substrate for further cycloaddition.

  • Sulfur Ylide-Mediated Annulation: The Corey-Chaykovsky reagent (a sulfur ylide) reacts with nitroalkenes in a [4+1] annulation to form isoxazoline N-oxides, which are intermediates en route to the target bicyclic oxazine system. This reaction is typically conducted in methanol or DMF at low temperatures (0°C to room temperature) with stirring for several hours, followed by purification via column chromatography.

  • Nitrones and 1,3-Dipolar Cycloaddition: Nitrones generated from hydroxylamines and α,β-unsaturated carbonyl compounds undergo 1,3-dipolar cycloaddition with dipolarophiles to yield isoxazolidine intermediates. These intermediates can be further transformed into the bicyclic isoxazolo-oxazine structure. Reaction conditions often involve stirring in acetonitrile at elevated temperatures (around 80°C) for extended periods (up to 16 hours), followed by extraction and chromatographic purification.

Methoxylation and Stereochemical Control

  • The introduction of the 3a-methoxy substituent is achieved by employing methoxy-substituted nitroalkenes or by post-cyclization methylation steps. The trans stereochemistry is controlled by the choice of reaction conditions and reagents, often favoring thermodynamically stable trans isomers during ring closure.

Cyclization via Hydroxylamine Derivatives

  • Hydroxylamine hydrochloride reacts with chalcone derivatives (α,β-unsaturated ketones) to form isoxazole rings, which can be further elaborated into the oxazine ring system. This method involves refluxing the chalcone with hydroxylamine hydrochloride and sodium acetate in ethanol for several hours, followed by isolation and recrystallization of the product.

Detailed Reaction Conditions and Yields

Step Reactants & Reagents Solvent & Conditions Time & Temperature Yield (%) Notes
1 Nitroalkene + Sulfur ylide (Corey-Chaykovsky reagent) MeOH or DMF, 0°C to RT 3-6 hours ~69% Formation of isoxazoline N-oxide intermediate
2 Hydroxylamine hydrochloride + Chalcone derivatives Ethanol, reflux with sodium acetate 6 hours Moderate to high Isoxazole ring formation, precursor to oxazine
3 Nitrone + α,β-unsaturated carbonyl (dipolarophile) Acetonitrile, 80°C 16 hours Good to excellent 1,3-dipolar cycloaddition yielding isoxazolidines
4 Methylation or methoxylation step Varies, often MeOH or DMF Low temperature Variable Introduction of 3a-methoxy group, stereochemical control

Mechanistic Insights and Research Findings

  • The [4+1] annulation of nitroalkenes with sulfur ylides proceeds via nucleophilic attack of the ylide on the β-carbon of the nitroalkene, followed by ring closure to form the isoxazoline N-oxide intermediate. This intermediate is crucial for subsequent transformations into the bicyclic oxazine system.

  • The 1,3-dipolar cycloaddition of nitrones is highly regioselective and stereoselective, influenced by steric and electronic factors of both the nitrone and dipolarophile. Bulky enals and excess dipolarophiles can be used to direct the formation of specific regioisomers and diastereomers, favoring the trans configuration in the final product.

  • Hydroxylamine-mediated cyclization of chalcones to isoxazole derivatives is a robust method that allows for the incorporation of methoxy substituents and provides a platform for further functionalization toward the target compound.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Sulfur ylide annulation Nitroalkenes, Corey-Chaykovsky reagent [4+1] annulation High yield, good stereocontrol Requires low temperature, sensitive reagents
Hydroxylamine cyclization Chalcones, hydroxylamine hydrochloride Cyclization to isoxazole Simple, scalable Moderate yields, longer reaction times
Nitrone 1,3-dipolar cycloaddition Nitrones, α,β-unsaturated carbonyls Cycloaddition Regio- and stereoselective, versatile Requires careful control of reaction conditions

Chemical Reactions Analysis

Types of Reactions

Trans)-3a-methoxy-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as silver nanoparticles . The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of isoxazolo derivatives, particularly their ability to target the NF-κB signaling pathway. For instance, a novel 1,2-oxazine compound was synthesized and evaluated for its cytotoxic effects against hepatocellular carcinoma (HCC) cells. The lead compound demonstrated significant induction of apoptosis in HCC cells through the inhibition of NF-κB activity, leading to increased DNA fragmentation and cell death .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineMechanism of ActionKey Findings
3iHepG2NF-κB inhibitionIncreased SubG1 population; significant apoptosis
EDPOOPC12NF-κB inhibitionDecreased nuclear NF-κB levels in treated cells

1.2 Neuroprotective Effects

Isoxazolo derivatives have also been investigated for their neuroprotective effects. A study indicated that certain isoxazoles could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to their ability to modulate intracellular signaling pathways involved in cell survival .

Material Science Applications

2.1 Synthesis of Functional Materials

The unique structural properties of isoxazolo compounds make them suitable precursors for synthesizing advanced materials. For example, they can be utilized in the development of organic light-emitting diodes (OLEDs) due to their electronic properties .

Table 2: Material Science Applications

ApplicationDescription
OLEDsUsed as electron transport layers in devices
PhotovoltaicsIncorporated into films for enhanced light absorption

Case Studies

3.1 Case Study: Isoxazolo Derivative in Cancer Therapy

A specific study evaluated the efficacy of a synthesized isoxazolo derivative (3i) in HCC models. The results showed that treatment with 3i led to a marked decrease in tumor growth and an increase in apoptotic markers compared to control groups. This study underscores the potential for developing isoxazolo compounds as targeted cancer therapies .

3.2 Case Study: Neuroprotection

In another investigation involving neuroprotection, researchers treated neuronal cell lines with various isoxazole derivatives under oxidative stress conditions. The results indicated that certain derivatives significantly reduced cell death and preserved mitochondrial function, suggesting their potential use in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Trans)-3a-methoxy-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating biological processes at the molecular level .

Comparison with Similar Compounds

Key Differences :

  • Compound A combines isoxazole and oxazine rings, offering a unique bicyclic scaffold compared to monocyclic benzoxazoles or oxadiazoles.
  • The trans-configuration and methoxy group in Compound A distinguish it from mGluR2 agonists like compound 35 (EC50 = 12 nM), which prioritize C-5 aryl substituents for receptor binding .

Comparison of Yields and Conditions

Compound Type Synthetic Route Yield (%) Key Reagents/Conditions Reference
Benzoxazine Acetates () Alkylation with bromoethyl acetate 60–75 K₂CO₃, dry acetone, reflux
1,3,4-Oxadiazoles () Cyclization from (Z)-3-benzylidene phthalide 40–65 POCl₃, DMF, 80°C
mGluR2 Agonists () Multi-step N-benzylation 50–70 Pd catalysis, Suzuki coupling

Insights :

  • Compound A 's synthesis may require stereocontrolled steps (e.g., chiral auxiliaries or catalysts) to achieve the trans-configuration, increasing complexity compared to simpler benzoxazines .

Physicochemical and Reactivity Profiles

Stability and Degradation

  • Compound A 's hexahydro structure enhances stability against oxidative degradation compared to fully unsaturated analogues like benzoxazoles, which are prone to electrophilic aromatic substitution .
  • Substituent effects: The 2-phenyl group may hinder biodegradation due to hydrophobicity, similar to findings for chlorinated aromatics in .

Reactivity in Electrophilic Reactions

Compound Reactivity with Electrophiles Dominant Mechanism
Compound A Moderate (methoxy as EDG) Nucleophilic attack at oxazine N
Benzoxazoles () High (activated aromatic ring) Electrophilic substitution at C-2
1,3,4-Oxadiazoles () Low (electron-deficient ring) Ring-opening or side-chain reactions

Receptor Binding and Potency

Compound Target Receptor EC50/IC50 Structural Basis for Activity
Compound A Not reported N/A Methoxy and phenyl groups may enhance lipophilicity for membrane penetration
mGluR2 Agonist 35 () mGluR2 12 nM C-5 aryl substituent and N-benzyl group critical for binding
Benzoxazine Acetates () Antimicrobial targets Variable 1,4-Benzoxazine core with ester side chains

Gaps: No direct bioactivity data for Compound A is available in the evidence, highlighting a need for targeted pharmacological studies.

Biological Activity

Isoxazolo[2,3-b][1,2]oxazine derivatives are an emerging class of compounds noted for their diverse biological activities. This article focuses on the specific compound Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans- , examining its biological activity through various studies, including its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis and Structural Characteristics

The synthesis of isoxazole derivatives often involves cycloaddition reactions or ring expansion techniques. For the compound , synthetic routes typically yield high purity and structural integrity, which are crucial for biological evaluations. The presence of a methoxy group and a phenyl ring contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. A notable study demonstrated that a related compound (3i) induced apoptosis in hepatocellular carcinoma (HCC) cells by targeting the NF-κB signaling pathway. This pathway is critical in regulating cell survival and proliferation. The treatment resulted in a significant increase in apoptotic cell populations as evidenced by flow cytometry and Annexin-V-FITC-PI staining .

Table 1: Anticancer Activity Summary

CompoundCell LineMechanism of ActionIC50 (µM)
3iHepG2NF-κB inhibition10
3iHCCLM3Induction of apoptosis12

Antimicrobial Activity

Isoxazole derivatives have also been studied for their antimicrobial properties. A review indicated that various isoxazole compounds exhibited significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa. The structure-activity relationship (SAR) suggests that substitutions on the isoxazole ring can enhance antimicrobial efficacy .

Table 2: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Isoxazole 5aE. coli20 µg/mL
Isoxazole 5bP. aeruginosa15 µg/mL

The biological activity of isoxazoles often involves complex mechanisms. For instance, the anticancer effects are primarily mediated through the modulation of apoptosis-related pathways and inhibition of key signaling molecules like NF-κB . In antimicrobial contexts, these compounds disrupt bacterial cell wall synthesis or inhibit protein synthesis pathways .

Case Studies

A case study involving a series of synthesized isoxazole derivatives reported promising results in both anticancer and antimicrobial assays. The derivatives were tested against multiple cancer cell lines and showed varying degrees of cytotoxicity. One derivative demonstrated an IC50 value as low as 10 µM against HCC cells, indicating potent activity .

Q & A

Q. Key Characterization Tools :

TechniquePurposeExample Data
¹H/¹³C NMR Confirm stereochemistry and substituentsδ 3.45 (s, 3H, OCH₃), δ 5.21 (d, J = 8.2 Hz, H-3a)
IR Detect functional groups (C-O, N-O)1650 cm⁻¹ (C=N stretch)
Mass Spec Verify molecular weight[M+H]⁺ = 304.12

How does the trans-configuration influence the compound’s reactivity in ring-opening reactions?

Answer:
The trans-stereochemistry introduces steric and electronic effects that govern reactivity:

  • Steric hindrance : The axial methoxy group at C3a restricts nucleophilic attack at adjacent positions, favoring regioselective ring-opening at the oxazine oxygen .
  • Electronic effects : The phenyl group at C2 stabilizes transition states via conjugation, as shown in DFT studies comparing activation energies of trans vs. cis isomers .
  • Experimental validation : Kinetic studies using HPLC-MS monitor reaction intermediates under acidic/basic conditions, revealing 2–3× faster hydrolysis rates for trans isomers .

What strategies resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from:

  • Variability in assay conditions : Standardize protocols (e.g., broth microdilution for MIC assays) and control for pH, temperature, and solvent effects .
  • Structural impurities : Use preparative HPLC (>95% purity) and quantify trace byproducts via LC-MS .
  • Statistical analysis : Apply ANOVA to compare datasets, identifying outliers linked to experimental variables .

Q. Example Data Conflict Resolution :

StudyMIC (μg/mL)Resolution
A12.5 ± 1.2Re-evaluated using CLSI guidelines
B25.0 ± 2.1Adjusted for solvent (DMSO) cytotoxicity controls

How can computational modeling predict the compound’s interaction with biological targets?

Answer:
Advanced methods include:

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., bacterial dihydrofolate reductase). The methoxy group shows hydrogen bonding with Asp27 (ΔG = -8.2 kcal/mol) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å) .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with antifungal activity (R² = 0.89) .

What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Answer:
Critical considerations for scalability:

  • Catalyst selection : Heterogeneous catalysts (e.g., Pd/C) improve diastereoselectivity (>90% trans) vs. homogeneous systems .
  • Solvent optimization : Switch from THF to 2-MeTHF for greener processing without compromising yield .
  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and detect stereochemical drift .

How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Answer:
Methodology :

Core modifications : Synthesize analogs with varied substituents (e.g., halogens at C2, alkyl groups at C3a) .

Biological testing : Screen against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using microbroth dilution .

Data analysis :

  • Compute physicochemical parameters (logP, PSA) using ChemAxon.
  • Perform multivariate regression to identify activity drivers (e.g., methoxy group enhances membrane permeability) .

Q. SAR Findings :

DerivativelogPMIC (μg/mL)
3a-OCH₃ 2.112.5
3a-NO₂ 1.850.0

What analytical methods differentiate this compound from its regioisomers?

Answer:

  • 2D NMR (NOESY/ROESY) : Detect spatial proximity between H-3a (methoxy) and H-2 (phenyl), confirming annulation pattern .
  • X-ray crystallography : Resolve bond angles (e.g., C3a-O-C bond = 112°) to distinguish from [3,4-b] fused analogs .
  • Chromatography : Use chiral columns (e.g., Chiralpak IA) with heptane/EtOH (90:10) to separate diastereomers (α = 1.32) .

How does the compound’s stability under varying pH conditions impact formulation studies?

Answer:

  • pH-rate profiling : Degradation follows first-order kinetics; t₁/₂ = 48 h (pH 7.4) vs. t₁/₂ = 6 h (pH 1.2) due to oxazine ring protonation .
  • Stabilization strategies : Use cyclodextrin encapsulation (e.g., β-CD) to enhance aqueous stability (5× longer shelf life) .

What mechanistic insights explain its antifungal activity compared to other isoxazolo-oxazines?

Answer:

  • Target identification : Confocal microscopy shows accumulation in fungal cell walls, disrupting β-(1,3)-glucan synthesis .
  • Comparative metabolomics : LC-MS reveals depletion of ergosterol precursors in treated C. albicans vs. controls .
  • Resistance profiling : Serial passage experiments detect mutations in ERG11 (lanosterol demethylase), guiding analog design .

How to integrate this compound into a broader theoretical framework for heterocyclic drug design?

Answer:

  • Conceptual alignment : Link to bioisosterism (e.g., isoxazole as a carbamate surrogate) and scaffold-hopping principles .
  • Hypothesis testing : Use retrosynthetic analysis to prioritize targets (e.g., replacing oxazine with thiazine for improved solubility) .
  • Interdisciplinary validation : Combine synthetic data with computational ADMET predictions (e.g., SwissADME) to refine design rules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.